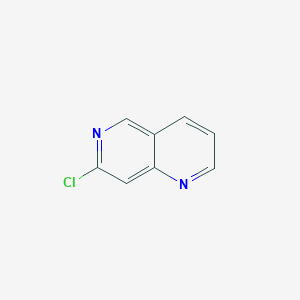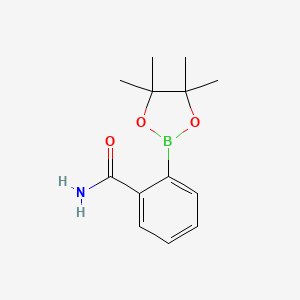
Sulfamethoxazole sodium
Descripción general
Descripción
Sulfamethoxazole sodium (SMZ-Na) is an antibiotic used to treat bacterial infections. It falls under the class of sulfonamides and is effective against both gram-negative and gram-positive bacteria, including Escherichia coli and Listeria monocytogenes. Common side effects include nausea, vomiting, loss of appetite, and skin rashes. SMZ-Na is often administered in combination with trimethoprim (SMX-TMP) to enhance its efficacy .
Synthesis Analysis
Sulfamethoxazole is synthesized by a reaction involving 3-amino-5-methylisoxazole and sulfanilamide. The heterocyclic component, 3-amino-5-methylisoxazole, plays a crucial role in the synthesis process. The reaction occurs under cryogenic conditions with bases, resulting in the formation of sulfamethoxazole sodium. This method enhances the solubility of sulfamethoxazole and improves its color properties .
Molecular Structure Analysis
The chemical formula of sulfamethoxazole is C₁₀H₁₁N₃O₃S, with a molar mass of 253.28 g/mol. Its 3D molecular structure consists of a benzene ring attached to a sulfonamide group and an isoxazole ring. The compound resembles a component of folic acid and inhibits folic acid synthesis in bacteria, leading to bacteriostatic effects .
Chemical Reactions Analysis
Sulfamethoxazole undergoes various chemical reactions. For instance, it can be diazotized using sodium nitrite and hydrochloric acid, resulting in the formation of sulfanilamide. Additionally, it reacts with other compounds during its degradation process, producing degradation products and potentially forming disinfection byproducts .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Methods of Application
The TSBC/PDS system demonstrated robust performance for SMX degradation, achieving over 90% efficiency over a wide pH range (3–10). Subsequent quenching experiments demonstrated that TSBC predominantly catalyzed PDS to generate O21, which effectively degraded SMX via a non-radical pathway .
Results or Outcomes
The study found that the O- and N-containing functional groups in TSBC were identified as the primary catalytic sites. SMX was degraded mainly by two different pathways: S-N cleavage and O21 oxidation .
2. Activation of Peroxymonosulfate for Efficient Sulfamethoxazole Degradation
Summary of the Application
A heterogeneous iron-based catalyst with dual-active sites was synthesized by embedding Fe nanoparticles (FeNPs) onto the nitrogen-doped carbon, which was used to activate peroxymonosulfate (PMS) for antibiotics decomposition .
Methods of Application
The optimal catalyst exhibited a significant and stable degradation efficiency of SMX, in which the SMX can be completely removed in 30 min even after 5 cycle tests .
Results or Outcomes
The satisfactory performance was mainly attributed to the successful construction of electron-deficient C centers and electron-rich Fe centers via the short C-Fe bonds .
3. Enhanced Peroxydisulfate (PDS) Activation for Sulfamethoxazole (SMX) Degradation
Summary of the Application
A modified biochar (TSBC) doped with oxygen (O) and nitrogen (N) atoms was synthesized from sewage sludge and tannin extract, which significantly enhanced the activation of PDS for the degradation of sulfamethoxazole (SMX) .
Methods of Application
The TSBC/PDS system demonstrated robust performance for SMX degradation, achieving over 90% efficiency over a wide pH range (3–10). TSBC predominantly catalyzed PDS to generate O21, which effectively degraded SMX via a non-radical pathway .
Results or Outcomes
The O- and N-containing functional groups in TSBC were identified as the primary catalytic sites. SMX was degraded mainly by two different pathways: S-N cleavage and O21 oxidation .
4. Electrochemical Quantification of Sulfamethoxazole Antibiotic
Summary of the Application
An electrochemical sensor based on single-atom cobalt-anchored nitrogen-doped carbon catalysts (Co/N–C SACs), synthesized by pyrolyzing zeolitic imidazolate frameworks (Co-ZIF-8), was constructed to quantify sulfamethoxazole (SMX), a member of the sulfonamide family of antibiotics, in environmental water samples .
Methods of Application
The sensor was used to detect the presence of SMX in water samples. The Co/N–C SACs were used as the active material in the sensor due to their high catalytic activity and stability .
Results or Outcomes
The sensor was able to accurately quantify the amount of SMX in environmental water samples, providing a useful tool for monitoring water quality and the presence of antibiotics .
5. Degradation of Sulfamethoxazole via the Fe2+/Ultraviolet/Sodium Percarbonate Advanced Oxidation Process
Summary of the Application
The degradation of sulfamethoxazole (SMX) via the Fe2+/Ultraviolet (UV)/sodium percarbonate (SPC) system was comprehensively investigated in this study .
Methods of Application
The degradation condition of SMX was optimized, and it was found that appropriate amounts of Fe2+ (10~30 μM) and CSPC (10 μM) under an acidic condition (pH = 46) were in favor of a higher degradation rate .
Results or Outcomes
According to probe compound experiments, it was considerable that SO4•− and •OH were the primary and subordinate free radicals in SMX degradation . The UV direct photolysis and other active intermediates were also responsible for the SMX degradation .
6. Simultaneous Degradation of Sulfamethoxazole and Trimethoprim by Photoelectro-Fenton Process
Summary of the Application
The use of natural organic wastes (orange and lemon peels) as sources of citric acid was evaluated along with the application of the photoelectro-Fenton (PEF) system under non-modified pH as a novel alternative to degrade a complex mixture of pharmaceuticals: sulfamethoxazole (SMX) and trimethoprim (TMP) .
Methods of Application
The system was equipped with a carbon felt air diffusion cathode (GDE) and a Ti/IrO2 anode doped with SnO2 (DSA). A 3.6×10−5 mol/L solution of commercial citric acid was used as a reference .
Results or Outcomes
The addition of natural products showed an efficient simultaneous degradation of the antibiotics (100% of SMX and TMP at 45 min and 90 min, respectively) similar to the performance produced by adding the commercial citric acid to the PEF system .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N3O3S.Na/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9;/h2-6H,11H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARLNXOUTTUXPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301339615 | |
| Record name | Sodium sulfamethoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301339615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfamethoxazole sodium | |
CAS RN |
4563-84-2 | |
| Record name | Sulfamethoxazole sodium [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004563842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium sulfamethoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301339615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium N-(5-methylisoxazol-3-yl)sulphanilamidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAMETHOXAZOLE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ0X8H59AI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




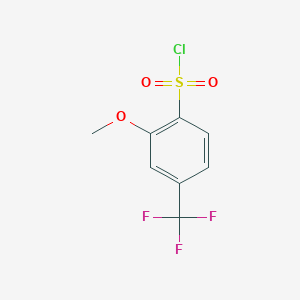
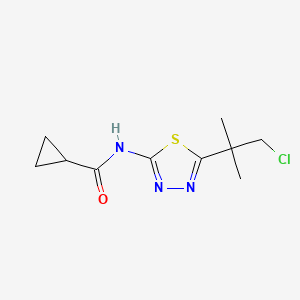
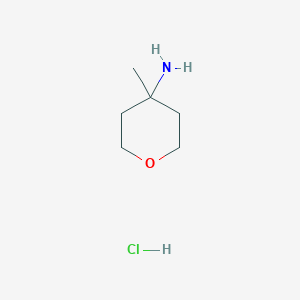
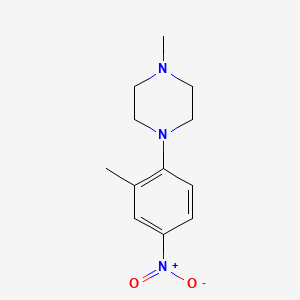
![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1356893.png)
![tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B1356894.png)
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine](/img/structure/B1356895.png)
